N-[(4-Chlorophenyl)methyl]-N-cyclopent-2-en-1-yl-N'-methylurea
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Overview
Description
N-[(4-Chlorophenyl)methyl]-N-cyclopent-2-en-1-yl-N’-methylurea is a synthetic organic compound characterized by its unique chemical structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-Chlorophenyl)methyl]-N-cyclopent-2-en-1-yl-N’-methylurea typically involves the reaction of 4-chlorobenzylamine with cyclopent-2-en-1-yl isocyanate under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like tetrahydrofuran (THF) or dichloromethane (DCM) to facilitate the reaction . The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[(4-Chlorophenyl)methyl]-N-cyclopent-2-en-1-yl-N’-methylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding urea derivatives with oxidized functional groups.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted urea derivatives with different functional groups replacing the chlorine atom.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[(4-Chlorophenyl)methyl]-N-cyclopent-2-en-1-yl-N’-methylurea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets may vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-[(4-Chlorophenyl)methyl]-N-cyclopentylamide
- N-[(4-Chlorophenyl)methyl]cyclopentanamine
- N’-[(E)-(4-chlorophenyl)(phenyl)methylidene]-4-methylbenzenesulfonohydrazide
Uniqueness
N-[(4-Chlorophenyl)methyl]-N-cyclopent-2-en-1-yl-N’-methylurea stands out due to its unique combination of a chlorophenyl group and a cyclopent-2-en-1-yl moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
91938-41-9 |
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Molecular Formula |
C14H17ClN2O |
Molecular Weight |
264.75 g/mol |
IUPAC Name |
1-[(4-chlorophenyl)methyl]-1-cyclopent-2-en-1-yl-3-methylurea |
InChI |
InChI=1S/C14H17ClN2O/c1-16-14(18)17(13-4-2-3-5-13)10-11-6-8-12(15)9-7-11/h2,4,6-9,13H,3,5,10H2,1H3,(H,16,18) |
InChI Key |
ZFRSOFJVHLQVSM-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)N(CC1=CC=C(C=C1)Cl)C2CCC=C2 |
Origin of Product |
United States |
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